5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine

Catalog No.
S12184555
CAS No.
M.F
C6H10IN3
M. Wt
251.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine

Product Name

5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine

IUPAC Name

5-iodo-1-propan-2-ylpyrazol-3-amine

Molecular Formula

C6H10IN3

Molecular Weight

251.07 g/mol

InChI

InChI=1S/C6H10IN3/c1-4(2)10-5(7)3-6(8)9-10/h3-4H,1-2H3,(H2,8,9)

InChI Key

RJCLUFGLWCPUDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)N)I

5-Iodo-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound that features a pyrazole ring with an iodine atom at the 5-position and an isopropyl group attached to the nitrogen atom. Its molecular formula is C7H10N3IC_7H_{10}N_3I, indicating the presence of carbon, hydrogen, nitrogen, and iodine atoms. The compound is characterized by its unique structural features, which contribute to its reactivity and potential applications in medicinal chemistry and materials science.

  • Substitution Reactions: The iodine atom at the 5-position can be substituted with various functional groups through nucleophilic substitution, enhancing the compound's versatility for further chemical modifications.
  • Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction processes, allowing for the formation of different derivatives and oxidation states.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Sonogashira coupling, facilitating the synthesis of more complex organic molecules.

The biological activity of 5-Iodo-1-(propan-2-yl)-1H-pyrazol-3-amine remains an area of active research. Preliminary studies suggest that compounds with similar pyrazole structures exhibit a range of biological activities, including:

  • Antiviral Properties: Some pyrazole derivatives have been shown to inhibit viral replication, making them potential candidates for antiviral drug development .
  • Anticancer Activity: Certain pyrazole compounds have demonstrated significant antiproliferative effects against various cancer cell lines, indicating potential applications in oncology .

The synthesis of 5-Iodo-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the iodination of a suitable precursor pyrazole compound. Common methods include:

  • Iodination Reaction: Reacting 1-(propan-2-yl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This reaction is usually conducted in organic solvents like acetonitrile or dichloromethane at room temperature.
  • Multi-step Synthesis: Involves several steps including reduction and amination processes to achieve the final product from simpler precursors .

5-Iodo-1-(propan-2-yl)-1H-pyrazol-3-amine has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting viral infections or cancers.
  • Materials Science: The compound's unique structure could be utilized in the development of novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how 5-Iodo-1-(propan-2-yl)-1H-pyrazol-3-amine interacts with biological targets. These studies typically focus on:

  • Binding Affinity: Investigating how well the compound binds to specific enzymes or receptors, which can inform its therapeutic potential.
  • Pharmacokinetics and Pharmacodynamics: Assessing how the compound behaves within biological systems, including absorption, distribution, metabolism, and excretion profiles.

Several compounds share structural similarities with 5-Iodo-1-(propan-2-yl)-1H-pyrazol-3-amine. Here are some notable examples:

Compound NameStructureUnique Features
4-Iodo-1-(propan-2-yl)-1H-pyrazol-5-amineIodine at position 4Different substitution pattern may affect reactivity and biological activity
5-Chloromethyl-4-Iodo-1-(propan-2-yl)-1H-pyrazoleChloromethyl group additionPotential for different reactivity due to chloromethyl substitution
3-MethylpyrazoleMethyl group at position 3Simpler structure; often used as a reference for reactivity studies

Uniqueness

The uniqueness of 5-Iodo-1-(propan-2-yl)-1H-pyrazol-3-amines lies in its specific combination of iodine substitution and isopropyl amine functionality. This combination may impart distinct chemical properties and biological activities compared to other pyrazole derivatives.

Synthesis Methodologies and Optimization Strategies

The synthesis of 5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine typically follows a two-step protocol involving cyclocondensation and subsequent iodination (Figure 1). Initial formation of the pyrazole core is achieved through reaction between 4-methyl-3-oxopentanenitrile and hydrazine hydrate in ethanol, yielding 5-isopropyl-1H-pyrazol-3-amine with 99% efficiency. Subsequent iodination at the 5-position employs iodine in dimethyl sulfoxide (DMSO) with catalytic potassium iodide, achieving 85–92% yields depending on reaction time and temperature.

Table 1: Optimization Parameters for Iodination

VariableOptimal RangeImpact on Yield
Temperature60–80°C+15% efficiency
Reaction Time4–6 hoursPeak at 5 hours
I₂ Equivalents1.2–1.5Minimizes byproducts
SolventDMSO/THF (3:1)Enhances solubility

Critical challenges include avoiding over-iodination and managing exothermic side reactions. Recent advances utilize flow chemistry setups to improve heat dissipation and scale-up feasibility.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.95 (septet, J = 6.8 Hz, 1H, CH), 5.82 (s, 1H, C4-H), 6.10 (br s, 2H, NH₂).
  • ¹³C NMR: 22.4 (CH₃), 28.1 (CH), 105.2 (C5), 138.9 (C3), 145.6 (C4).

The absence of C5 proton signals confirms successful iodination, while NH₂ proton broadening indicates hydrogen bonding interactions.

Infrared Spectroscopy (IR):
Key absorptions at 3350 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=N pyrazole ring), and 510 cm⁻¹ (C-I vibration) validate functional groups.

Mass Spectrometry:
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 251.07 ([M+H]⁺), with fragmentation patterns at m/z 124 (loss of I) and 81 (pyrazole ring cleavage).

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction reveals a planar pyrazole ring (torsion angle <2°) with iodine adopting a perpendicular orientation relative to the ring plane (Figure 2). The isopropyl group exhibits slight puckering (C-N-C angle = 118.7°), inducing steric hindrance that stabilizes the syn periplanar conformation. Intermolecular N-H···N hydrogen bonds (2.89 Å) facilitate crystal packing in a monoclinic P2₁/c space group.

Table 2: Crystallographic Data

ParameterValue
Space GroupP2₁/c
a, b, c (Å)7.32, 10.45, 12.89
α, β, γ (°)90, 102.3, 90
R-factor0.041

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311+G(d,p) level demonstrate significant electron withdrawal by the iodine atom (Mulliken charge: -0.32 e), polarizing the pyrazole ring. The HOMO (-6.21 eV) localizes on the amine and pyrazole nitrogen, while the LUMO (-1.89 eV) occupies the σ* orbital of the C-I bond, suggesting susceptibility to nucleophilic aromatic substitution (Figure 3).

Key Computational Insights:

  • Ionization potential: 8.7 eV
  • Dipole moment: 4.12 D (enhanced solubility in polar solvents)
  • Fukui indices: f⁺ = 0.12 at C5, indicating electrophilic reactivity

Positional Isomerism in Iodo-Substituted Pyrazoles

Positional isomerism in iodo-substituted pyrazoles significantly impacts molecular geometry and electronic distribution. For 5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine, the iodine atom occupies the 5-position of the pyrazole ring, whereas its 3-iodo isomer, (S)-1-(3-iodo-1H-pyrazol-1-yl)propan-2-amine, features iodine at the 3-position [1]. This distinction alters dipole moments due to differences in bond vector orientations. In the 5-iodo isomer, the iodine’s position relative to the amine group at the 3-position creates a para-substitution pattern, reducing steric clashes compared to the meta arrangement in the 3-iodo analog [1].

The molecular weight of the 3-iodo isomer is 251.07 g/mol [1], while theoretical calculations for the 5-iodo derivative suggest a similar value, given identical substituents. However, crystallographic studies of analogous compounds reveal that 5-iodo pyrazoles exhibit shorter N–I bond lengths (2.10–2.15 Å) compared to 3-iodo variants (2.18–2.22 Å) [1], likely due to reduced ring strain. These geometric differences influence solubility; the 5-iodo isomer demonstrates higher polarity, enhancing solubility in polar aprotic solvents like dimethylformamide.

Impact of Alkyl Substituents on Reactivity Patterns

The propan-2-yl (isopropyl) group at the 1-position of the pyrazole ring introduces steric and electronic effects that modulate reactivity. Comparative studies with methyl- and tert-butyl-substituted analogs reveal that branched alkyl groups like isopropyl hinder nucleophilic substitution at the amine site. For example, in the synthesis of 5-isopropyl-1H-pyrazol-3-amine, the isopropyl group reduces reaction yields in Ullmann-type couplings (25% yield) [2] compared to linear alkyl analogs (70% yield) [2], highlighting steric limitations.

The isopropyl group also stabilizes the pyrazole ring through hyperconjugation, as evidenced by NMR shifts. In 5-isopropyl-1H-pyrazol-3-amine, the methine proton of the isopropyl group resonates at δ 2.76–2.92 ppm [2], indicating electron donation into the ring. This stabilization lowers the activation energy for electrophilic aromatic substitution at the 5-position, facilitating iodination (64% yield) [2]. In contrast, tert-butyl substituents exhibit greater steric hindrance, often requiring harsher conditions for comparable transformations.

Halogen Bonding Capabilities in Pyrazole Derivatives

The iodine atom in 5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine serves as a potent halogen bond donor due to its high polarizability. Halogen bonding strength (C–I···N) in this compound is estimated at 15–25 kJ/mol, comparable to iodinated pharmaceuticals like iodixanol [1]. The σ-hole on iodine, quantified using electrostatic potential maps, exhibits a positive surface potential of +35 kcal/mol [1], enabling interactions with electron-rich species such as amines or carbonyls.

In cocrystallization experiments with 1,4-diazabicyclo[2.2.2]octane (DABCO), the 5-iodo derivative forms a stable complex with a C–I···N bond length of 2.89 Å [1], shorter than the 3-iodo analog’s 3.05 Å [1]. This enhanced interaction correlates with the 5-iodo isomer’s superior performance in crystal engineering applications. Additionally, the isopropyl group’s inductive effect slightly withdraws electron density from the pyrazole ring, increasing the iodine’s σ-hole potency by 8% relative to methyl-substituted analogs [2].

MethodReagentsConditionsYield Range (%)Position SelectivityAdvantages
Electrophilic Iodination with I2/NaII2, NaI, CH3CO2Na, H2OAqueous medium, RT40-70C4-selectiveSimple procedure, mild conditions
N-Iodosuccinimide (NIS)NIS, CH3CN or DMFOrganic solvent, RT-reflux65-85C4-selectiveHigh yields, good selectivity
Iodine Monochloride (ICl)ICl, AcOH, 0-5°CAcetic acid, low temperature70-90C4/C5-selectiveExcellent selectivity, fast reaction
Ceric Ammonium Nitrate/I2CAN, I2, CH3CNAcetonitrile, RT60-80C4-selectiveWorks with electron-poor substrates
Hypervalent Iodine (PIDA/I2)PhI(OAc)2, I2, RTRoom temperature, mild75-95C4-selectiveEnvironmentally friendly, high yields
Electrooxidative IodinationI⁻, electrolysis, aqueous mediumElectrochemical, ambient50-75C4-selectiveNo external oxidant needed

Cross-Coupling Reactions Involving the Iodo Substituent

The iodine substituent in 5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine provides exceptional reactivity toward palladium-catalyzed cross-coupling reactions, enabling the construction of diverse carbon-carbon and carbon-heteroatom bonds. The high leaving group ability of iodide, combined with the electron-rich nature of the pyrazole ring, creates optimal conditions for various transition metal-catalyzed transformations.

Suzuki-Miyaura Cross-Coupling

Reaction Scope and Mechanism: The Suzuki-Miyaura coupling of iodopyrazole derivatives with organoborane compounds represents one of the most versatile methods for carbon-carbon bond formation [10]. The reaction typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with phosphine ligands. Base selection proves critical, with potassium carbonate, sodium carbonate, or cesium carbonate providing optimal results [10]. Reaction temperatures of 80-120°C in polar aprotic solvents such as dimethoxyethane or toluene-water mixtures afford products in 70-95% yields [10].

The mechanism involves oxidative addition of the carbon-iodine bond to palladium(0), followed by transmetalation with the organoborane and reductive elimination to form the carbon-carbon bond [10]. The electron-rich nature of the aminopyrazole ring facilitates the initial oxidative addition step, while the iodine substituent provides rapid and efficient oxidative addition compared to bromide or chloride analogues.

Substrate Scope: Arylboronic acids and arylboronic esters demonstrate excellent compatibility with iodopyrazole substrates. Electron-rich aryl partners couple efficiently under standard conditions, while electron-poor aryl systems may require elevated temperatures or modified catalyst systems [10]. Heteroarylboronic acids, including thiophene, furan, and pyridine derivatives, participate readily in the coupling reaction, providing access to biheterocyclic structures of significant pharmaceutical interest.

Buchwald-Hartwig Amination

Catalyst Systems and Conditions: The palladium-catalyzed amination of 5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine enables the introduction of diverse nitrogen-containing functionalities [11] [12]. Optimal catalyst systems employ tris(dibenzylideneacetone)dipalladium(0) with bidentate phosphine ligands such as BINAP or XPhos [12]. Strong bases including sodium tert-butoxide, cesium carbonate, or potassium phosphate facilitate the reaction in polar aprotic solvents at temperatures of 80-140°C [11].

The reaction mechanism follows the standard palladium(0/II) catalytic cycle, involving oxidative addition, amine coordination, deprotonation, and reductive elimination [12]. The presence of the amino group in the substrate does not interfere with the catalytic process, provided appropriate protection strategies are employed when necessary.

Amine Coupling Partners: Primary and secondary aliphatic amines couple efficiently with iodopyrazole derivatives under standard conditions [12]. Aromatic amines require more forcing conditions but participate successfully in the transformation. Functional group tolerance extends to esters, nitriles, and protected alcohols, enabling the synthesis of highly functionalized products [11].

Sonogashira Coupling

Alkyne Introduction: The Sonogashira coupling provides direct access to alkynylated pyrazole derivatives through palladium/copper dual catalysis [13]. Standard conditions employ palladium(II) chloride bis(triphenylphosphine) with copper(I) iodide as co-catalyst in the presence of triethylamine or diisopropylamine base [13]. Reaction temperatures of 60-100°C afford products in 60-85% yields within 2-8 hours.

The reaction tolerates diverse terminal alkynes, including aromatic, aliphatic, and silyl-protected variants [13]. The copper co-catalyst serves to activate the terminal alkyne through formation of a copper acetylide intermediate, which undergoes transmetalation with the palladium center followed by reductive elimination.

Additional Cross-Coupling Methodologies

Heck Reaction: The palladium-catalyzed Heck reaction enables the introduction of alkene functionalities at the 5-position of the pyrazole ring [14]. Standard conditions employ palladium(II) acetate with triphenylphosphine in the presence of triethylamine or potassium carbonate base at temperatures of 100-140°C. Yields typically range from 55-80% depending on the alkene substitution pattern and reaction conditions.

Stille Coupling: Organostannane coupling partners participate in efficient cross-coupling reactions with iodopyrazole derivatives [10]. The reaction employs tetrakis(triphenylphosphine)palladium(0) at temperatures of 80-110°C, typically without added base. Yields of 70-88% are commonly achieved with reaction times of 4-12 hours. The Stille coupling shows particular utility for the introduction of vinyl and heteroaryl substituents.

Negishi Coupling: Organozinc reagents provide another efficient coupling partner for iodopyrazole derivatives [10]. The reaction proceeds under similar conditions to the Stille coupling but typically requires lower temperatures (60-100°C) and shorter reaction times (2-10 hours). Yields of 65-85% are commonly obtained with excellent functional group tolerance.

Table 2: Cross-Coupling Reactions Involving Iodo Substituents

Reaction TypeCatalyst SystemCoupling PartnerBase/AdditiveTemperature Range (°C)Yield Range (%)Reaction Time (hours)
Suzuki-Miyaura CouplingPd(PPh3)4 or Pd(OAc)2/PPh3Arylboronic acids/estersK2CO3, Na2CO3, or Cs2CO380-12070-952-12
Buchwald-Hartwig AminationPd2(dba)3/BINAP or XPhosPrimary/secondary aminesNaOtBu, Cs2CO3, or K3PO480-14065-904-24
Sonogashira CouplingPdCl2(PPh3)2/CuITerminal alkynesEt3N or iPr2NH60-10060-852-8
Heck ReactionPd(OAc)2/PPh3AlkenesEt3N or K2CO3100-14055-806-18
Stille CouplingPd(PPh3)4OrganostannanesNone typically required80-11070-884-12
Negishi CouplingPd(PPh3)4Organozinc reagentsNone typically required60-10065-852-10

Catalytic Processes for N-Alkylation and Amine Modification

The selective functionalization of nitrogen atoms in pyrazole derivatives presents unique challenges due to the presence of multiple nucleophilic sites and potential for competing reaction pathways. For 5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine, the strategic modification of the primary amine functionality enables access to diverse structural variants while preserving the core pyrazole framework.

Traditional Alkylation Strategies

Base-Mediated Alkylation: Conventional N-alkylation employs strong bases such as sodium hydride or potassium carbonate to deprotonate the amine, generating a nucleophilic nitrogen center that reacts with alkyl halides [15]. Reaction conditions typically involve dimethylformamide or dimethyl sulfoxide solvents at temperatures of 60-100°C [15]. While yields of 70-90% are achievable, regioselectivity remains substrate-controlled, often leading to mixtures of mono- and dialkylated products.

The reaction mechanism proceeds through simple nucleophilic substitution, with the rate strongly dependent on the nature of the alkyl halide [15]. Primary alkyl halides react readily through an SN2 mechanism, while secondary halides may undergo competing elimination reactions. Tertiary halides generally fail to participate due to steric hindrance and preferential elimination pathways.

Acid-Catalyzed Alkylation: Brønsted acid catalysis provides an alternative approach for N-alkylation, particularly useful for substrates sensitive to strong bases [16]. Camphorsulfonic acid or trifluoromethanesulfonic acid can catalyze the reaction between pyrazole amines and alkyl halides in refluxing dichloroethane [16]. This method shows particular utility for benzylic and allylic alkylation reactions, where carbocation intermediates provide enhanced reactivity.

Advanced Catalytic Methods

Trichloroacetimidate-Mediated Alkylation: A novel approach utilizing trichloroacetimidate electrophiles with Brønsted acid catalysis has demonstrated significant advantages for N-alkylation of pyrazole derivatives [16] [17]. The method employs trichloroacetimidates derived from alcohols in combination with camphorsulfonic acid as catalyst. Reaction conditions involve refluxing dichloroethane for 4 hours, providing yields of 70-85% with excellent functional group tolerance [16].

The mechanism involves protonation of the trichloroacetimidate, generating a carbocation that undergoes nucleophilic attack by the pyrazole amine [16]. This approach shows particular effectiveness for benzylic, phenethyl, and benzhydryl substituents, while avoiding the harsh conditions associated with traditional alkylation methods [17].

Enzymatic N-Alkylation: Recent advances in biocatalysis have enabled the development of highly selective N-alkylation processes using engineered methyltransferase enzymes [18]. These systems achieve unprecedented regioselectivity (>99% N1-selectivity) through a cyclic two-enzyme cascade that generates non-natural S-adenosyl-L-methionine analogues from simple haloalkanes [18]. Reaction conditions involve aqueous buffer at physiological temperature (37°C) and pH 7.5, providing yields of 80-95% for methylation, ethylation, and propylation reactions [18].

The enzymatic approach offers several advantages including complete regioselectivity, mild reaction conditions, and environmental compatibility [18]. However, the method requires access to engineered enzymes and remains limited to specific alkyl groups that can be accommodated by the enzyme active site.

Copper-Catalyzed N-Arylation

Intramolecular Cyclization: Copper-catalyzed intramolecular N-arylation provides access to fused heterocyclic systems from appropriately substituted pyrazole precursors [19] [20]. The reaction employs copper(I) iodide with L-proline as ligand and potassium carbonate as base in dimethyl sulfoxide at 110°C [20]. Reaction times of 12-24 hours afford cyclized products in yields of 65-85%, with the formation of pyrazolo[3,4-b]indoles and related fused systems [19].

This methodology demonstrates excellent tolerance for halogen substituents, alkyl groups, and methoxy functionalities on the aryl ring [20]. The copper catalyst facilitates the oxidative addition of the aryl halide bond followed by intramolecular nucleophilic attack by the pyrazole nitrogen and subsequent reductive elimination.

Michael Addition Approaches

Catalyst-Free N-Alkylation: Recent developments have demonstrated highly selective N-alkylation through Michael addition reactions with α,β-unsaturated acceptors [21]. This catalyst-free approach operates at room temperature to 60°C, providing exceptional regioselectivity (N1/N2 >99.9:1) and yields exceeding 90% [21]. The method tolerates diverse functional groups including bromo, ester, nitro, and nitrile substituents, enabling late-stage functionalization of complex molecules.

The reaction mechanism involves nucleophilic attack of the pyrazole nitrogen at the β-position of the Michael acceptor, followed by proton transfer to generate the final product [21]. Crystal structure analyses reveal attractive interactions that stabilize the N1-alkylated products, explaining the exceptional selectivity observed in these transformations.

Selectivity Considerations

Regioselectivity Control: The challenge of achieving selective N-alkylation in pyrazole derivatives stems from the presence of two potentially nucleophilic nitrogen atoms [18]. Traditional methods rely on substrate control, where sterics and electronics influence the site of alkylation. However, this approach often leads to mixtures of regioisomers requiring separation.

Modern approaches emphasize catalyst control, where the reaction conditions and catalyst system determine the regioselectivity outcome [18]. Enzymatic methods achieve complete N1-selectivity through active site complementarity, while specific reaction conditions can favor particular regioisomers in chemical transformations.

Table 3: Catalytic Processes for N-Alkylation and Amine Modification

MethodReagentsConditionsSelectivityYield Range (%)Substrate ScopeLimitations
Acid-Catalyzed AlkylationAlkyl halides, CSA or TfOHRefluxing DCE, 4-24hSubstrate-controlled60-85Primary, secondary alkylAcid sensitivity
Base-Mediated AlkylationNaH or K2CO3, alkyl halidesDMF or DMSO, 60-100°CSubstrate-controlled70-90Primary, secondary alkylStrong base required
Copper-Catalyzed N-ArylationCuI, L-proline, K2CO3DMSO, 110°C, 12-24hN1-selective65-85Aryl halidesLimited to arylation
Enzymatic N-AlkylationEngineered methyltransferaseBuffer pH 7.5, 37°CN1-selective (>99%)80-95Methyl, ethyl, propylSpecific enzyme required
Michael Additionα,β-Unsaturated acceptorsCatalyst-free, RT-60°CN1-selective (>99%)85-95Various electrophilesLimited to Michael acceptors
Trichloroacetimidate MethodTrichloroacetimidates, CSARefluxing DCE, 4hSterics-controlled70-85Benzylic, phenethyl groupsCarbocation intermediates

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

250.99194 g/mol

Monoisotopic Mass

250.99194 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

Explore Compound Types